Lamotrigine Dimer Impurity 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

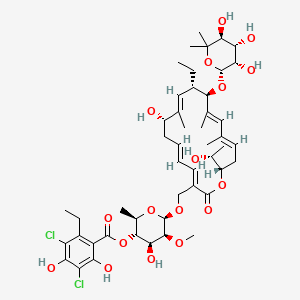

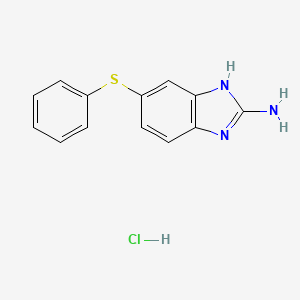

Lamotrigine Dimer Impurity 1 is a dimer impurity of the anticonvulsant Lamotrigine . It has a molecular formula of C19H14Cl4N10 and a molecular weight of 524.19 . It appears as an off-white to pale yellow solid .

Molecular Structure Analysis

The molecular structure of Lamotrigine Dimer Impurity 1 involves two lamotrigine molecules. Each lamotrigine molecule has a molecular formula of C9H7Cl2N5 . The dimer impurity is formed by the combination of two such molecules .Physical And Chemical Properties Analysis

Lamotrigine Dimer Impurity 1 is an off-white to pale yellow solid . It has a molecular weight of 524.19 and a molecular formula of C19H14Cl4N10 .Aplicaciones Científicas De Investigación

Analytical Method Development

Detection and Analysis Methods : Research has focused on developing analytical methods for detecting trace amounts of impurities in lamotrigine. One method involves high-performance liquid chromatography (HPLC) and thermospray mass spectrometry (TSP-MS) for precise detection of impurities in the 50-100 ppb range (Ashton, Ray, & Valko, 1999).

Spectrophotometric and Chromatographic Methods : Spectrophotometric and TLC methods have been developed for the determination of lamotrigine in the presence of its impurity, providing reliable and selective ways of identifying and quantifying lamotrigine and its impurities (Youssef & Taha, 2007).

Stability Indicating LC Method : A validated stability-indicating liquid chromatographic method was developed for lamotrigine, which is effective in separating the drug from its synthetic impurities and degradation products under various stress conditions (Srinivasulu, Mukkanti, Reguri, & Srinivas, 2009).

Environmental Impact Studies

- Wastewater Treatment Analysis : Studies have also been conducted on the presence of lamotrigine and its metabolites in wastewater treatment plants and surface water, indicating the environmental impact of these compounds (Zonja, Pérez, & Barceló, 2016).

Drug Synthesis and Manufacturing

- Impurity Formation and Identification : Research into the formation and identification of impurities in lamotrigine synthesis is crucial for ensuring the quality and safety of the drug. This includes studies on the detection of synthetic route indicative impurities and their impact on drug quality (Carrier, Eckers, & Wolff, 2008).

Phototoxicity and Degradation Studies

- Phototoxicity Research : Investigations into the phototoxicity of lamotrigine, including the generation of singlet oxygen and photodecomposition products, provide insights into the potential risks associated with exposure to light (Bilski, Wolak, Zhang, Moore, & Chignell, 2009).

- Degradation Pathways : Studies on the degradation pathways of lamotrigine under advanced treatment methods like UV photolysis, hydroxyl radicals, and ozone are significant for understanding its stability and environmental impact (Keen, Ferrer, Thurman, & Linden, 2014).

Crystal Structure and Physicochemical Properties

- Crystal Structures of Lamotrigine : Research into the crystal structures of lamotrigine and its salts has been conducted, illustrating the differences in supramolecular aggregation in the base and its chloride and nitrate salts, which is crucial for understanding its physicochemical properties (Sridhar & Ravikumar, 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

1797983-48-2 |

|---|---|

Nombre del producto |

Lamotrigine Dimer Impurity 1 |

Fórmula molecular |

C19H14Cl4N10 |

Peso molecular |

524.20 |

Apariencia |

Off-White to Pale Yellow Solid |

melting_point |

177-179°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

3-[[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-amino]methylamino]-5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)